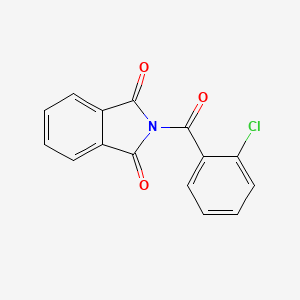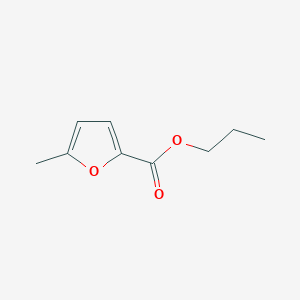
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H28BrOP. It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like n-butyllithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the Wittig reaction, the compound forms a ylide intermediate that reacts with aldehydes or ketones to produce alkenes .
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyclopropyl-2-oxoethyl)triphenyl-phosphonium Bromide: Similar in structure but with a cyclopropyl group instead of a cyclohexyl group.
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium Chloride: Contains an ethoxy group instead of a cyclohexyl group and chloride instead of bromide.
Uniqueness
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Número CAS |
112849-16-8 |
|---|---|
Fórmula molecular |
C26H28BrOP |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
(2-cyclohexyl-2-oxoethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H28OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
Clave InChI |
XHDQIEWXPOEWFR-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)


![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)


![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)



